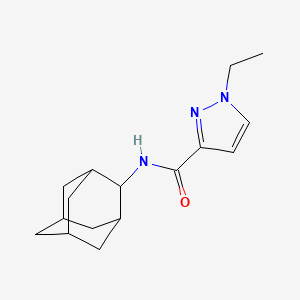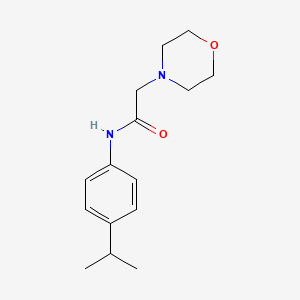
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as APEC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. APEC is a member of the pyrazole carboxamide family and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide has a range of potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been shown to be a potent and selective inhibitor of the anandamide hydrolyzing enzyme, fatty acid amide hydrolase (FAAH). This makes this compound a potential tool for studying the endocannabinoid system, which is involved in a range of physiological processes, including pain perception, appetite regulation, and mood.
Mecanismo De Acción
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the TRPV1 channel by binding to the channel and preventing the influx of calcium ions, which are involved in pain perception and inflammation. This compound also inhibits FAAH by binding to the enzyme and preventing the breakdown of endocannabinoids, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound is a potent and selective TRPV1 antagonist, with an IC50 value of 4.1 nM. This compound has also been shown to be a potent and selective inhibitor of FAAH, with an IC50 value of 0.05 μM. In vivo studies have shown that this compound has analgesic effects in animal models of pain, inflammation, and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for TRPV1 and FAAH. This makes it a potentially useful tool for studying the endocannabinoid system and pain perception. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more soluble derivatives of this compound that can be administered in vivo. Another area of interest is the study of the effects of this compound on other targets in the endocannabinoid system, such as the cannabinoid receptors CB1 and CB2. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of pain, inflammation, and other conditions.
Métodos De Síntesis
The synthesis of N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-adamantanone with ethyl hydrazine to form 2-adamantanone hydrazone. This is followed by the reaction of the hydrazone with acetic anhydride to form N-acetyl-2-adamantylhydrazine. Finally, the reaction of N-acetyl-2-adamantylhydrazine with ethyl isocyanate yields this compound.
Propiedades
IUPAC Name |
N-(2-adamantyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-19-4-3-14(18-19)16(20)17-15-12-6-10-5-11(8-12)9-13(15)7-10/h3-4,10-13,15H,2,5-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQUJJCAXWGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)

![N-benzyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324594.png)
![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)

![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5324622.png)
![{1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5324623.png)
